Methyl (4-chloro-2-vinylphenyl)acetate
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Overview
Description
Methyl 2-(4-chloro-2-vinylphenyl)acetate is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring and an acetate group at the alpha position. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chloro-2-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate . The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-chloro-2-vinylphenyl)acetate may involve large-scale esterification processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-vinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-(4-chloro-2-vinylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloro-2-vinylphenyl)acetate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to bind to different biological targets. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-vinylphenyl)acetate: Lacks the chloro substituent, resulting in different reactivity and applications.
Methyl 2-(4-chlorophenyl)acetate:
Ethyl 4-chlorophenylacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-(4-chloro-2-vinylphenyl)acetate is unique due to the presence of both a chloro and a vinyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
936098-40-7 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-ethenylphenyl)acetate |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-6-10(12)5-4-9(8)7-11(13)14-2/h3-6H,1,7H2,2H3 |
InChI Key |
FNGCXELECAXIJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)C=C |
Origin of Product |
United States |
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